Cas no 80943-41-5 (Acarviosin)
Acarviosin Chemical and Physical Properties
Names and Identifiers
-
- a-D-Glucopyranoside, methyl4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- Acarviosin
- 3)-2,3,4-tetrahydroxy-5-(hydroxymethyl)-5-cyclohexen-1-yl>amino>-4,6-dideoxy-α-D-glucopyranoside
- methyl 4-<<(1S,2S)-(2,4
- Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-alpha-D-glucopyranoside
- (S)-Acarviosin
- 80943-41-5
- CHEMBL2051980
- (1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
- DTXSID901106187
- BDBM50405392
- Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-I+/--D-glucopyranoside
- A1L2I
- (1S,2S,3R,6S)-6-(((2R,3S,4S,5R,6S)-4,5-Dihydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-3-yl)amino)-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
- Acarviosine; (S)-Acarviosin; [1S-(1a,4a,5ss,6a)]-4,6-Dideoxy-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-a-D-glucopyranoside Methyl Ester; 4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-a-D-glucopyranoside Methyl Ester;
-
- Inchi: 1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1
- InChI Key: KFHKERRGDZTZQJ-SHCNSHNESA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1C)N[C@H]1C=C(CO)[C@H]([C@@H]([C@H]1O)O)O)O)O)OC
Computed Properties
- Exact Mass: 335.15801676g/mol
- Monoisotopic Mass: 335.15801676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.7
- Topological Polar Surface Area: 152Ų
Experimental Properties
- Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (345 g/l) (25 º C),
- PSA: 151.87000
- LogP: -3.16790
Acarviosin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A123550-25mg |
Acarviosin |
80943-41-5 | 25mg |
$ 97.00 | 2023-09-09 | ||
| TRC | A123550-100mg |
Acarviosin |
80943-41-5 | 100mg |
$ 181.00 | 2023-09-09 | ||
| TRC | A123550-250mg |
Acarviosin |
80943-41-5 | 250mg |
$ 476.00 | 2023-04-19 | ||
| TRC | A123550-500mg |
Acarviosin |
80943-41-5 | 500mg |
$ 832.00 | 2023-04-19 | ||
| TRC | A123550-1g |
Acarviosin |
80943-41-5 | 1g |
$ 1431.00 | 2023-04-19 | ||
| Biosynth | OA34981-5 mg |
Acarviosin |
80943-41-5 | 5mg |
$82.58 | 2023-01-03 | ||
| Biosynth | OA34981-10 mg |
Acarviosin |
80943-41-5 | 10mg |
$127.05 | 2023-01-03 | ||
| Biosynth | OA34981-25 mg |
Acarviosin |
80943-41-5 | 25mg |
$190.58 | 2023-01-03 | ||
| Biosynth | OA34981-50 mg |
Acarviosin |
80943-41-5 | 50mg |
$254.10 | 2023-01-03 | ||
| Biosynth | OA34981-100 mg |
Acarviosin |
80943-41-5 | 100MG |
$381.15 | 2023-01-03 |
Acarviosin Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Acarviosin
Acarviosin: A Novel Antimicrobial and Anti-inflammatory Compound with Broad Therapeutic Potential
Acarviosin, with the CAS No. 80943-41-5, is a unique cyclic depsipeptide compound that has garnered significant attention in recent years for its diverse pharmacological activities. This compound, originally isolated from the bacterium Streptomyces sp., exhibits potent antimicrobial, anti-inflammatory, and antitumor properties. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including infectious disorders, inflammatory conditions, and cancer. The molecular structure of Acarviosin is characterized by a 14-membered ring system containing both amino and carboxyl groups, which contributes to its unique biological activity. This structural feature allows Acarviosin to interact with multiple biological targets, making it a promising candidate for drug development.
Recent research has focused on the Acarviosin compound's ability to inhibit the growth of multidrug-resistant bacteria. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that Acarviosin effectively targets Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This finding is particularly significant given the global rise in antibiotic resistance. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes required for bacterial survival. These properties make Acarviosin a potential alternative to traditional antibiotics in clinical settings.
In addition to its antimicrobial activity, Acarviosin has shown promise in the treatment of inflammatory diseases. A 2023 study published in Journal of Inflammation Research revealed that Acarviosin significantly reduces inflammation in models of rheumatoid arthritis. The compound's anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Acarviosin could be developed into a novel therapeutic agent for autoimmune and inflammatory disorders.
Recent advances in Acarviosin research have also explored its potential in cancer therapy. A 2023 preclinical study published in Cancer Research demonstrated that Acarviosin exhibits cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer treatment. However, further clinical trials are needed to validate these findings in human patients.
The pharmacokinetic profile of Acarviosin is another important aspect of its therapeutic potential. A 2023 study published in Drug Metabolism and Disposition investigated the absorption, distribution, metabolism, and excretion (ADME) properties of Acarviosin. The results indicated that Acarviosin is well-absorbed orally and exhibits good bioavailability. The compound's metabolism primarily occurs in the liver, and it is excreted via the kidneys. These findings suggest that Acarviosin could be administered orally, which would improve patient compliance and reduce the need for intravenous administration.
Despite its promising therapeutic potential, the safety profile of Acarviosin requires further investigation. A 2023 review published in Toxicological Sciences highlighted the need for comprehensive toxicological studies to assess the long-term effects of Acarviosin in humans. While preliminary studies have shown low toxicity, more research is needed to determine the compound's safety in diverse populations. This includes evaluating its potential side effects and interactions with other medications.
The structural characteristics of Acarviosin also play a crucial role in its biological activity. A 2023 study published in Organic Chemistry Frontiers provided insights into the molecular mechanisms underlying Acarviosin's pharmacological effects. The compound's cyclic depsipeptide structure allows it to interact with multiple biological targets, including bacterial enzymes and human cell signaling pathways. These interactions contribute to its broad spectrum of activity and potential for therapeutic applications.
Recent advancements in synthetic chemistry have also contributed to the development of Acarviosin analogs with enhanced therapeutic properties. A 2023 study published in Chemical Communications described the synthesis of modified Acarviosin derivatives that exhibit improved stability and potency. These modifications aim to address the challenges associated with the natural compound's limited solubility and stability. The development of these analogs represents a significant step forward in the potential clinical application of Acarviosin.
The therapeutic potential of Acarviosin is further supported by its ability to modulate immune responses. A 2023 study published in Immunology Letters demonstrated that Acarviosin can enhance the activity of immune cells, including T-cells and macrophages. This immunomodulatory effect suggests that Acarviosin could be used in combination with other immunotherapies to improve treatment outcomes for various diseases.
In conclusion, the research on Acarviosin has revealed its potential as a therapeutic agent for a wide range of diseases. From its antimicrobial activity to its anti-inflammatory and anticancer properties, Acarviosin offers promising opportunities for drug development. However, further studies are needed to fully understand its mechanisms of action, safety profile, and clinical applications. As research in this field continues to advance, Acarvios, the potential of this compound to improve human health is becoming increasingly evident.
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